(2E)-1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one
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Overview
Description
(2E)-1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one is an organic compound that features a bromophenyl group and a methylbenzylamino group attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one typically involves the condensation of 4-bromobenzaldehyde with 4-methylbenzylamine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (2E)-1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-bromophenyl)-3-[(4-chlorobenzyl)amino]prop-2-en-1-one
- (2E)-1-(4-bromophenyl)-3-[(4-methoxybenzyl)amino]prop-2-en-1-one
Uniqueness
(2E)-1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one is unique due to the presence of both a bromophenyl and a methylbenzylamino group, which can confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[(4-methylphenyl)methylamino]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c1-13-2-4-14(5-3-13)12-19-11-10-17(20)15-6-8-16(18)9-7-15/h2-11,19H,12H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAZPWVWORYCPF-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC=CC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C=C/C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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